molecular formula C8H6F3NO2 B11722566 2-Methyl-6-(trifluoromethyl)isonicotinic acid

2-Methyl-6-(trifluoromethyl)isonicotinic acid

Cat. No.: B11722566
M. Wt: 205.13 g/mol
InChI Key: ZFJPIYGOQQONAT-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C8H6F3NO2. It is a derivative of isonicotinic acid, characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical and biological properties. These modifications enhance its potential as an intermediate in the synthesis of complex organic molecules and its applicability in various scientific and industrial fields.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)3-6(12-4)8(9,10)11/h2-3H,1H3,(H,13,14)

InChI Key

ZFJPIYGOQQONAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

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